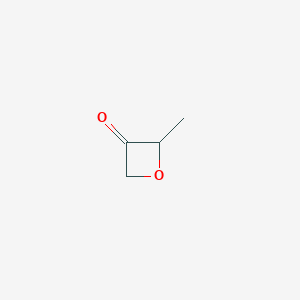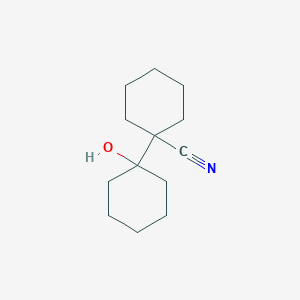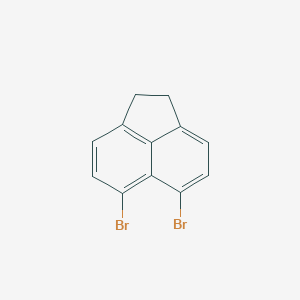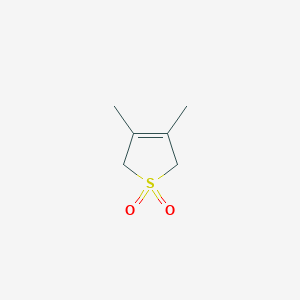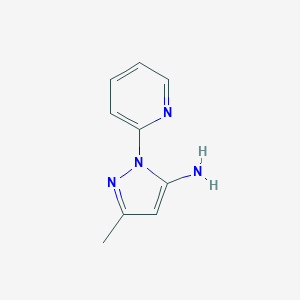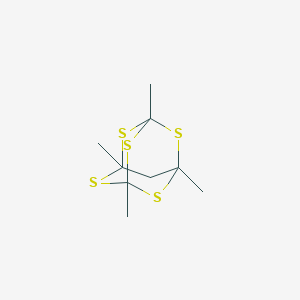
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is a sulfur-containing compound that has gained attention in the scientific community due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is not fully understood. However, studies have shown that it can interact with various biological molecules such as proteins and DNA. It has been suggested that this compound may inhibit the activity of certain enzymes and disrupt cellular processes, leading to its potential anti-cancer properties.
Biochemical And Physiological Effects
Studies have shown that 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- in lab experiments is its unique properties, such as its high thermal stability and solubility in organic solvents. However, its high toxicity and potential for oxidation can be a limitation and require careful handling.
Future Directions
There are several future directions for the study of 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl-. One direction is the development of new materials and catalysts using this compound as a building block. Another direction is the further investigation of its potential anti-cancer properties and drug delivery applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
In conclusion, 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is a sulfur-containing compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications.
Synthesis Methods
The synthesis of 2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- is a multi-step process that involves the reaction of adamantane with sulfur and methyl iodide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This compound can also be synthesized through the reaction of 1,3,5,7-tetramethyladamantane with sulfur dichloride.
Scientific Research Applications
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- has been studied for its potential applications in various fields such as catalysis, material science, and biomedicine. In the field of catalysis, this compound has been shown to be an effective catalyst for the synthesis of various organic compounds. In material science, it has been used as a building block for the synthesis of new materials with unique properties. In biomedicine, this compound has shown potential as an anti-cancer agent and as a drug delivery system.
properties
CAS RN |
17443-92-4 |
|---|---|
Product Name |
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7-tetramethyl- |
Molecular Formula |
C9H14S5 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1,3,5,7-tetramethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S5/c1-6-5-7(2)12-8(3,10-6)14-9(4,11-6)13-7/h5H2,1-4H3 |
InChI Key |
GHUVZIXBZBYJNI-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)(SC(S2)(S3)C)C)C |
Canonical SMILES |
CC12CC3(SC(S1)(SC(S2)(S3)C)C)C |
synonyms |
1,3,5,7-Tetramethyl-2,4,6,8,9-pentathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




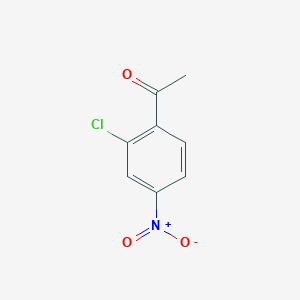
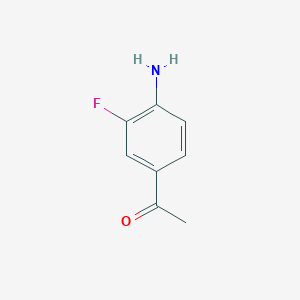
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)



